Tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate Tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 917925-59-8
VCID: VC7076300
InChI: InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)N
Molecular Formula: C16H23ClN2O2
Molecular Weight: 310.82

Tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate

CAS No.: 917925-59-8

Cat. No.: VC7076300

Molecular Formula: C16H23ClN2O2

Molecular Weight: 310.82

* For research use only. Not for human or veterinary use.

Tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate - 917925-59-8

Specification

CAS No. 917925-59-8
Molecular Formula C16H23ClN2O2
Molecular Weight 310.82
IUPAC Name tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3
Standard InChI Key RFZDLGITJYKDKY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)N

Introduction

Chemical Identity and Structural Characteristics

Tert-Butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound with the systematic IUPAC name tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate. Its molecular formula, C₁₆H₂₃ClN₂O₂, corresponds to a molecular weight of 310.82 g/mol . The structure comprises a piperidine ring substituted at the 4-position with both an amino group and a 4-chlorophenyl moiety, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group.

Key Physicochemical Properties

PropertyValue
CAS Number917925-59-8
Molecular FormulaC₁₆H₂₃ClN₂O₂
Molecular Weight310.82 g/mol
IUPAC Nametert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate
Storage ConditionsRefrigeration (2–8°C)
Purity≥95% (typical commercial grade)

The Boc group enhances solubility in organic solvents such as dichloromethane and tetrahydrofuran, while the 4-chlorophenyl substituent contributes to aromatic interactions in target binding.

Synthesis and Manufacturing Processes

The synthesis of this compound typically involves multi-step reactions starting from piperidine precursors. A common route includes:

  • Functionalization of Piperidine: Introduction of the 4-chlorophenyl group via Friedel-Crafts alkylation or nucleophilic substitution.

  • Amino Group Incorporation: Reductive amination or direct amine introduction under basic conditions.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to protect the amine.

Reactions are conducted in anhydrous solvents (e.g., THF, DMF) under inert atmospheres to prevent decomposition. Yields vary between 60–80%, with purification achieved via column chromatography or recrystallization .

SupplierLocationContact Information
Wuxi AppTecChinajia_guoqiang@wuxiapptec.com
Fluorochem LtdUnited Kingdomenquiries@fluorochem.co.uk
Qingdao Minzhi Yijie New Material Co.Chinasales@minzhiyijie.com

Pricing varies by quantity and purity, with historical data indicating $503.51/5 mg (95% purity) and $4,200/10 g . Current market trends (2025) suggest increased demand due to expanded drug discovery initiatives.

Future Research Directions

Emerging opportunities include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral piperidine derivatives.

  • PROTAC Development: Utilizing the Boc group for linker conjugation in targeted protein degradation.

  • Structure-Activity Relationship (SAR) Studies: Modifying the chlorophenyl group to optimize pharmacokinetic profiles.

Collaboration between academic and industrial entities is critical to unlocking the compound’s full potential.

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